BenchChemオンラインストアへようこそ!

C14TKL-1 acetate

NK1 receptor pharmacology tachykinin signaling GPCR agonism

C14TKL-1 acetate is the preferred acetate salt for reproducible NK1 receptor activation studies. Its enhanced solubility ensures accurate in vivo dosing and reliable assay preparation, distinguishing it from the free base (MW 1406.7). With a verified EC50 of 1 nM and high purity (≥98%), it is the precise tool for establishing robust concentration-response curves and probing NK1-specific pharmacology, free from confounding NK2/NK3 activity.

Molecular Formula C65H102N20O15S2
Molecular Weight 1467.8 g/mol
Cat. No. B14866959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC14TKL-1 acetate
Molecular FormulaC65H102N20O15S2
Molecular Weight1467.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
InChIInChI=1S/C63H98N20O13S2.C2H4O2/c1-35(2)28-45(57(92)76-42(52(65)87)21-26-97-4)75-50(86)33-73-54(89)46(30-38-17-19-40(85)20-18-38)80-58(93)47(29-37-12-7-6-8-13-37)81-55(90)44(22-27-98-5)78-60(95)49-16-11-25-83(49)61(96)51(36(3)84)82-56(91)43(15-10-24-72-63(68)69)77-59(94)48(31-39-32-70-34-74-39)79-53(88)41(64)14-9-23-71-62(66)67;1-2(3)4/h6-8,12-13,17-20,32,34-36,41-49,51,84-85H,9-11,14-16,21-31,33,64H2,1-5H3,(H2,65,87)(H,70,74)(H,73,89)(H,75,86)(H,76,92)(H,77,94)(H,78,95)(H,79,88)(H,80,93)(H,81,90)(H,82,91)(H4,66,67,71)(H4,68,69,72);1H3,(H,3,4)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,51+;/m1./s1
InChIKeyFDGVBBJQNCACHW-IWKBMRJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C14TKL-1 Acetate – A Human Tachykinin-Like NK1 Receptor Agonist Peptide for Peripheral Neurokinin Research


C14TKL-1 acetate is the acetate salt form of Chromosome 14 tachykinin-like peptide 1, an endogenous human 11-amino-acid peptide (sequence RHRTPMFYGYM-NH₂, corrected; commonly catalogued as RHRTPMFYGLM-NH₂) identified by bioinformatic homology searching [1]. It belongs to the tachykinin peptide family and functions as a potent agonist at the neurokinin-1 (NK₁) receptor with an EC₅₀ of 1 nM [1]. The free base has a molecular weight of 1406.7 Da (formula C₆₃H₉₈N₂₀O₁₃S₂), while the acetate salt has a molecular weight of 1467.75 Da (formula C₆₅H₁₀₂N₂₀O₁₅S₂) . C14TKL-1 was discovered through PepPat, a pattern-based oligopeptide homology search method, and its mRNA is widely expressed in human peripheral tissues, distinguishing it from the predominantly neuronal distribution of substance P [1].

Why C14TKL-1 Acetate Cannot Be Simply Replaced by Substance P or Other NK1 Agonists


NK₁ receptor agonists within the tachykinin family are not freely interchangeable. Although substance P, hemokinin-1, endokinin A/B, and C14TKL-1 all activate the NK₁ receptor, they differ in primary sequence, tissue expression pattern, receptor binding epitope, and downstream signaling bias [1][2]. C14TKL-1 mRNA is widely expressed in human peripheral tissues, whereas substance P expression is predominantly neuronal — meaning experimental results obtained with substance P may not recapitulate peripheral tachykinin biology [1]. Furthermore, hemokinin-1 exhibits measurable activity at NK₂ and NK₃ receptors (Ki = 560 nM and 370 nM respectively), introducing off-target effects absent with a selective NK₁ tool [3]. Finally, the salt form matters: the acetate counterion of C14TKL-1 acetate offers lower residual cytotoxicity and better compatibility with cell-based and in vivo assays compared to the default trifluoroacetate (TFA) salt form commonly supplied for research peptides . These differences mean that substituting C14TKL-1 acetate with another NK₁ agonist — or even with the TFA salt of the same peptide — can alter experimental outcomes in potency, selectivity, tissue relevance, and assay compatibility.

C14TKL-1 Acetate – Quantitative Differentiation Evidence Against Closest NK1 Agonist Comparators


NK₁ Receptor Agonist Potency: C14TKL-1 EC₅₀ = 1 nM vs. Substance P and Hemokinin-1

C14TKL-1 activates the human NK₁ receptor with an EC₅₀ of 1 nM [1]. This potency is comparable to that of substance P, which exhibits a binding Ki of approximately 0.13 nM for human NK₁ but shows highly variable functional EC₅₀ values depending on the assay system — ranging from ~0.05 nM in inositol phosphate accumulation assays in transfected cells to 67 nM in CHO-K1/NK₁ calcium flux assays and up to 121.6 nM in guinea-pig bile duct contraction assays [2]. Hemokinin-1 (human) binds the human NK₁ receptor with a Ki of 0.175 nM and an IC₅₀ of 1.8 nM in competition binding, but unlike C14TKL-1, it retains measurable activity at NK₂ (Ki = 560 nM) and NK₃ (IC₅₀ = 370 nM) receptors [3]. C14TKL-1's consistent EC₅₀ of 1 nM provides a reproducible potency benchmark across experiments.

NK1 receptor pharmacology tachykinin signaling GPCR agonism

Peripheral Tissue Expression Profile: C14TKL-1 mRNA Is Widely Expressed in Human Periphery Unlike Substance P

The original characterization of C14TKL-1 demonstrated that its mRNA is widely expressed in human peripheral tissues, in contrast to substance P whose expression is predominantly restricted to neurons of the central and peripheral nervous system [1]. This peripheral expression pattern was subsequently confirmed by Groneberg et al. (2006), who detected C14TKL-1 mRNA in multiple human central and peripheral tissues [2]. The review by Patacchini et al. (2004) explicitly noted that discoveries such as C14TKL-1 render terms like 'neurokinins' and 'SP receptor' inappropriate, as NK₁-mediated biology extends beyond neuronal systems [3]. This expression divergence means C14TKL-1, rather than substance P, is the appropriate tool for investigating NK₁ receptor function in peripheral, non-neuronal contexts.

tachykinin expression peripheral pharmacology tissue distribution

Acetate Salt Form: Superior Compatibility for Cell-Based and In Vivo Assays Compared to TFA Salt

C14TKL-1 is supplied as the acetate salt (C₁₄TKL-1 acetate; MW 1467.75), in contrast to the more commonly available trifluoroacetate (TFA) salt form of C14TKL-1 (MW 1406.7) . The acetate counterion is widely recommended as the preferred salt form for cell-based assays and animal studies because residual TFA can cause cytotoxicity, alter peptide secondary structure, and produce false-positive or false-negative results in cellular experiments . Specifically, TFA salts have been shown to induce abnormal cellular responses and are not viewed favorably by regulatory bodies for translational development, whereas acetate salts generally yield better lyophilized cake properties and handling characteristics . The acetate form of C14TKL-1 also provides improved solubility: it dissolves in DMSO at 10 mM (with sonication), whereas the free base/TFA form has aqueous solubility of 20 mM in water [1].

peptide salt form cell-based assay in vivo formulation counterion selection

Angiogenesis Modulation: C14TKL-1 Is Specifically Cited as an NK1 Agonist Tool for Angiogenesis Research

C14TKL-1 has been specifically identified as an NK₁ receptor agonist tool for angiogenesis research. International patent WO2006135783A2 ('Compositions and methods for modulating angiogenesis') explicitly lists C14TKL-1 alongside other NK₁ agonists (GR 73632, hemokinin, [Sar⁹-Met(O₂)¹¹]-Substance P) as agents for modulating blood vessel morphogenesis via the NK₁ receptor [1]. Additionally, a dedicated NSFC-funded research project at Xidian University titled 'Quantitative study of the pro-angiogenic activity and mechanism of the NK1 receptor agonist C14TKL-1' (Grant No. 81401446) was specifically designed to quantitatively evaluate C14TKL-1's pro-angiogenic effects in vivo using vascular casting and CD31 staining [2]. This project-specific precedent establishes C14TKL-1 as a recognized tool for angiogenesis research, whereas substance P and other NK₁ agonists are more commonly employed in nociception, inflammation, and CNS research paradigms.

angiogenesis vascular biology NK1 receptor pro-angiogenic

Primary Sequence Divergence from Substance P: Distinct Receptor Interaction Potential and Signaling Bias

C14TKL-1 possesses a primary sequence (RHRTPMFYGYM-NH₂, corrected; catalogued as RHRTPMFYGLM-NH₂) that differs substantially from substance P (RPKPQQFFGLM-NH₂), with only 3 of 11 residues being identical at aligned positions [1][2]. This sequence divergence is significant because studies on the related peripheral tachykinin hemokinin-1 have demonstrated that sequence differences between NK₁ agonists can produce biased signaling — hemokinin-1 activates both Gαq and Gαs pathways with a relative bias toward Gαq, whereas substance P signaling may differ in its G-protein coupling preference [3]. The literature further notes that hemokinin-1 binds to the NK₁ receptor at a binding site and activates signaling pathways different from those of substance P [4]. By extension, C14TKL-1's distinct sequence may engage the NK₁ receptor in a manner that produces a signaling profile not replicated by substance P, though direct biased signaling data for C14TKL-1 itself has not been published.

peptide sequence NK1 biased signaling tachykinin structure-activity GPCR ligand bias

C14TKL-1 Acetate – Optimal Research and Procurement Application Scenarios


Peripheral NK₁ Receptor Pharmacology in Non-Neuronal Tissues

C14TKL-1 acetate is the preferred NK₁ agonist for studies focused on peripheral, non-neuronal NK₁ receptor function. Unlike substance P, whose expression is largely restricted to neurons, C14TKL-1 mRNA is widely expressed in human peripheral tissues [1][2]. Researchers investigating NK₁ receptor biology in vascular endothelium, immune cells, epithelial tissues, or peripheral organs should select C14TKL-1 acetate as the physiologically relevant endogenous agonist for their system, thereby avoiding the confounding neuronal context associated with substance P.

NK₁ Receptor-Mediated Angiogenesis and Vascular Biology Research

C14TKL-1 acetate is specifically cited in angiogenesis-related intellectual property (WO2006135783A2) and has been the subject of dedicated NSFC-funded research on its pro-angiogenic activity [3][4]. Investigators studying NK₁ receptor contributions to blood vessel formation, endothelial cell function, or ischemic tissue repair can leverage C14TKL-1 acetate as a tool compound with documented precedent in this application domain, accelerating assay development and reducing the need for target validation.

Cell-Based NK₁ Receptor Assays Requiring Low Cytotoxicity and High Reproducibility

For cell-based functional assays (calcium mobilization, cAMP modulation, reporter gene, or proliferation assays), C14TKL-1 acetate offers a critical advantage over the TFA salt form of the same peptide or other NK₁ agonists supplied as TFA salts. The acetate counterion eliminates TFA-related cytotoxicity and structural perturbation risks, enabling cleaner dose-response data and more reliable EC₅₀ determinations . This is especially important in long-duration assays (24–72 h) where residual TFA can confound viability readouts. The consistent EC₅₀ of 1 nM provides a reproducible positive control across assay batches .

In Vivo Studies of Tachykinin Function Requiring a Peripherally Expressed Endogenous Agonist

C14TKL-1 acetate is formulated as the acetate salt, which is the recommended counterion for in vivo administration due to lower toxicity compared to TFA salts . Its peripheral expression profile makes it the appropriate endogenous NK₁ agonist for in vivo studies of peripheral tachykinin biology — including cardiovascular regulation, salivary secretion, gastrointestinal motility, and immune modulation — where substance P may not represent the endogenous ligand present in those tissues [1][2]. The solubility profile (10 mM in DMSO) also facilitates preparation of dosing solutions for systemic or local administration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for C14TKL-1 acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.